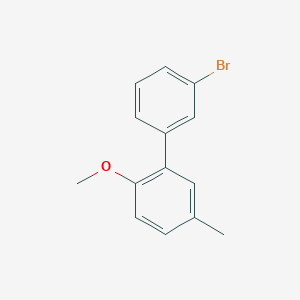

3-Bromo-2'-methoxy-5'-methylbiphenyl

Description

Contextualizing Substituted Biphenyls in Advanced Organic Synthesis and Material Sciences Research

Substituted biphenyls are a class of organic compounds that feature two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached to the aromatic rings. These derivatives are pivotal in numerous areas of chemical research. In advanced organic synthesis, they serve as crucial intermediates and building blocks for the construction of complex molecules. arabjchem.orgresearchgate.net The development of efficient methods for their synthesis, such as the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the field, allowing for the creation of a vast array of tailored biphenyl (B1667301) structures. rsc.org

The significance of substituted biphenyls extends prominently into material sciences. Their rigid, planar, or twisted structures, depending on the substitution pattern, make them ideal candidates for the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. rsc.orgroyalsocietypublishing.orgnih.gov The electronic properties of the biphenyl system can be modulated by the introduction of electron-donating or electron-withdrawing groups, influencing their photophysical characteristics and charge-transport capabilities. royalsocietypublishing.orgnih.gov

Furthermore, the presence of specific substituents, such as halogens (like bromine) and alkoxy groups (like methoxy), can impart unique properties. Brominated biphenyls, for instance, have been investigated for their flame-retardant properties and as intermediates in cross-coupling reactions where the bromine atom can be readily substituted. nih.govepa.gov Methoxy-substituted biphenyls are of interest for their potential in medicinal chemistry and as components in electronic materials, where the methoxy (B1213986) group can influence solubility, biological activity, and electronic behavior. nih.govnih.gov

Rationale for Investigating 3-Bromo-2'-methoxy-5'-methylbiphenyl in Fundamental Chemical Research

While no specific research has been published on 3-Bromo-2'-methoxy-5'-methylbiphenyl, a rationale for its investigation can be constructed based on the known properties and applications of its structural components. The presence of a bromine atom makes it a versatile synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of a wide range of other functional groups at the 3-position.

The methoxy and methyl groups on the second phenyl ring are expected to influence the compound's conformational and electronic properties. The ortho-methoxy group, in particular, would likely induce a significant dihedral angle between the two phenyl rings due to steric hindrance, leading to axial chirality. The study of such atropisomers is a significant area of research in stereochemistry and asymmetric catalysis.

Given the interest in substituted biphenyls in medicinal chemistry, 3-Bromo-2'-methoxy-5'-methylbiphenyl could be a candidate for biological screening. The combination of lipophilic (bromo, methyl) and polar (methoxy) groups could lead to interesting pharmacological profiles. nih.gov

The lack of published data for 3-Bromo-2'-methoxy-5'-methylbiphenyl suggests that it is a novel compound or one that has been synthesized but not yet characterized in the academic literature. Its investigation could, therefore, contribute new knowledge to the field of biphenyl chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-6-7-14(16-2)13(8-10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULILAGYGOHEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Methoxy 5 Methylbiphenyl

Retrosynthetic Analysis and Strategic Disconnections Leading to the Biphenyl (B1667301) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. arxiv.orgchegg.comchegg.com For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the most logical and common disconnection is at the central carbon-carbon (C-C) bond that joins the two phenyl rings. This disconnection reveals two simpler aryl fragments that can be coupled together.

Two primary retrosynthetic pathways emerge from this initial disconnection:

Pathway A: This pathway involves a disconnection between the C1 of the brominated ring and the C1' of the methoxy-methyl substituted ring. This leads to two potential precursor pairs:

A 1,3-dibromo-benzene derivative and a (2-methoxy-5-methylphenyl)boronic acid (for Suzuki coupling) or a related organometallic reagent.

A 3-bromophenyl-containing fragment and a halogenated 2-methoxy-5-methylbenzene derivative.

Pathway B: This strategy involves forming the biphenyl core first and then introducing the bromine substituent in a later step. The initial disconnection of the C-C bond of a precursor like 2'-methoxy-5'-methylbiphenyl would lead to:

A phenyl halide and a (2-methoxy-5-methylphenyl)organometallic reagent.

A (2-methoxyphenyl)organometallic reagent and a 4-methylphenyl halide. This would be followed by a regioselective bromination step to install the bromine at the C3 position. The directing effects of the existing substituents on the biphenyl scaffold are critical for the success of this approach.

The choice between these pathways depends on the availability of starting materials, the desired efficiency, and the selectivity of the chosen reactions. Cross-coupling reactions are the cornerstone for executing the C-C bond formation outlined in these strategies.

Optimized Cross-Coupling Strategies for Biphenyl Core Formation

The formation of the aryl-aryl bond is the key step in synthesizing the biphenyl core. Several palladium- or copper-catalyzed cross-coupling reactions are highly effective for this transformation. researchgate.net

Suzuki-Miyaura Coupling Modifications and Catalytic Systems for Biphenyl Synthesis

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. youtube.com

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (e.g., 1,3-dibromobenzene) to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., (2-methoxy-5-methylphenyl)boronic acid) is transferred to the palladium center, a step that is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst. libretexts.org

For a sterically demanding substrate like 3-Bromo-2'-methoxy-5'-methylbiphenyl, which has substituents ortho to the coupling site, optimized catalytic systems are essential. Modifications often include the use of bulky, electron-rich phosphine (B1218219) ligands that promote the reductive elimination step and stabilize the palladium catalyst.

| Component | Example | Purpose |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |

| Ligand | SPhos, JohnPhos, Buchwald Ligands | Bulky phosphine ligands that enhance catalytic activity and stability. researchgate.net |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Toluene (B28343), Dioxane, THF/Water | Provides a medium for the reaction, often in a biphasic mixture. youtube.comnih.gov |

Interactive Data Table: Key Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis.

Negishi Coupling Protocols and Organozinc Reagents in Biphenyl Synthesis

The Negishi coupling provides another powerful route to unsymmetrical biaryls by coupling an organozinc compound with an organohalide, catalyzed by nickel or palladium. organic-chemistry.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases, although they are also more sensitive to moisture and air.

The synthesis of the required organozinc reagent, for instance, (2-methoxy-5-methylphenyl)zinc halide, can be achieved from the corresponding aryl halide. The coupling reaction follows a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de This method is highly effective for coupling partners that may be less reactive under Suzuki conditions. researchgate.net

| Component | Example | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf) | Catalyzes the C-C bond formation. organic-chemistry.orgorganic-chemistry.org |

| Organometallic | Aryl-ZnCl, Diaryl-Zn | The nucleophilic coupling partner. |

| Aryl Halide | Aryl-Br, Aryl-I, Aryl-Cl | The electrophilic coupling partner. organic-chemistry.org |

| Solvent | THF, DMF, Dioxane | Anhydrous solvents are required due to the sensitivity of organozinc reagents. |

Interactive Data Table: Typical Reagents and Catalysts for Negishi Coupling.

Stille Coupling Variants and Organotin Precursors for Aryl-Aryl Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. wikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a vast array of functional groups. rsc.org However, the primary drawback is the toxicity of the organotin compounds and their byproducts.

The mechanism is analogous to other palladium-catalyzed cross-couplings. wikipedia.orgrsc.org To synthesize the target molecule, one could couple a tributylstannyl derivative of either the 3-bromophenyl ring or the 2-methoxy-5-methylphenyl ring with the corresponding aryl halide. The reaction conditions are generally neutral and non-basic.

| Component | Example | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Standard palladium catalysts for Stille reactions. rsc.org |

| Ligand | P(o-tol)₃, AsPh₃ | Phosphine or arsine ligands to stabilize the catalyst. rsc.org |

| Organometallic | Aryl-Sn(Bu)₃ | The organotin coupling partner. wikipedia.org |

| Solvent | Toluene, THF, DMF | Anhydrous, degassed solvents are typically used. rsc.org |

Interactive Data Table: Components for Stille Coupling Variants.

Ullmann Coupling and Copper-Mediated Approaches to Biaryl Systems

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of two molecules of an aryl halide, traditionally at high temperatures. organic-chemistry.orgoperachem.com Modern advancements have led to the development of catalytic, ligand-assisted Ullmann-type couplings that proceed under milder conditions and can be used for the synthesis of unsymmetrical biaryls (cross-coupling). organic-chemistry.orgnih.gov

In a potential synthesis of the target biphenyl, an Ullmann cross-coupling could involve the reaction of a 1,3-dibromobenzene (B47543) with a 2-methoxy-5-methylphenol (B1664560) derivative in the presence of a copper catalyst and a suitable ligand. The reaction often requires a base to deprotonate the phenol (B47542). Recent developments have shown that the reaction can proceed via an organometallic intermediate where a copper atom coordinates the two aryl groups. nsf.gov

| Component | Example | Purpose |

| Catalyst/Promoter | Cu powder, CuI, Cu(OAc)₂ | The copper source for the coupling. organic-chemistry.orgoperachem.com |

| Ligand | Phenanthroline, L-proline, Diamines | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃ | Often required, especially when using phenol derivatives. |

| Solvent | DMF, Pyridine, Nitrobenzene | High-boiling polar solvents are common. operachem.com |

Interactive Data Table: Conditions for Ullmann Biaryl Synthesis.

Regioselective Bromination Methodologies on Biphenyl Scaffolds

If the biphenyl core, 2'-methoxy-5'-methylbiphenyl, is synthesized first, the final step would be a regioselective bromination to introduce the bromine atom at the C3 position. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

The directing effects of the substituents on both rings will influence the position of bromination. The 2'-methoxy group is an ortho-, para-director, and the 5'-methyl group is also an ortho-, para-director, both activating their own ring. The unsubstituted phenyl ring is also a potential site for bromination. However, bromination can be directed to the desired C3 position by carefully choosing the brominating agent and reaction conditions.

Common brominating agents include:

N-Bromosuccinimide (NBS): Often used for selective bromination. In the presence of an acid catalyst or in a polar solvent, it can act as a source of electrophilic bromine. mdpi.com

Molecular Bromine (Br₂): Typically used with a Lewis acid catalyst (e.g., FeBr₃) for aromatic bromination. The catalyst polarizes the Br-Br bond, creating a stronger electrophile.

Controlling the reaction conditions, such as temperature and solvent, is critical. For instance, performing the reaction under acidic conditions can sometimes deactivate certain positions and favor others. nih.gov A thorough study of the substrate's electronic properties would be necessary to predict the most likely site of bromination and optimize the conditions for the desired C3-bromo isomer.

Stereochemical Considerations and Control in the Synthesis of Substituted Biphenyls

The synthesis of substituted biphenyls, such as 3-Bromo-2'-methoxy-5'-methylbiphenyl, presents unique stereochemical challenges, primarily centered around the phenomenon of atropisomerism. unacademy.comrsc.org Atropisomerism occurs when rotation around a single bond—in this case, the sp²-sp² carbon-carbon bond linking the two phenyl rings—is significantly hindered, allowing for the isolation of stable rotational isomers (rotamers). wikipedia.org This restricted rotation is typically caused by steric hindrance from bulky substituents located at the ortho positions of the biphenyl core. unacademy.compharmaguideline.comnumberanalytics.com

For a biphenyl to be chiral and resolvable due to atropisomerism, it must possess a sufficiently high barrier to rotation and lack a plane of symmetry. youtube.com While 3-Bromo-2'-methoxy-5'-methylbiphenyl has a substituent at the 2'-position (methoxy group), the bromine on the first ring is at the 3-position, not an ortho-position. The rotational barrier in this specific molecule may be lower than in tetra-ortho-substituted biphenyls, but the principles of stereocontrol remain critically relevant for this class of compounds. nih.gov The development of synthetic methods that can selectively produce a single atropisomer is a key goal in modern organic synthesis, as different atropisomers can exhibit distinct biological activities. numberanalytics.comacs.org

Several advanced strategies have been developed to control the axial chirality of biphenyl compounds during synthesis:

Asymmetric Catalysis: The most prevalent method for achieving enantioselective synthesis of axially chiral biaryls is through transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.govacs.orgrsc.org This approach utilizes a chiral catalyst, typically a palladium or nickel complex bearing an optically active phosphine ligand. acs.orgnih.gov Ligands such as BINAP and its derivatives have been instrumental, where the chirality of the ligand environment influences the geometry of the transition state during the crucial C-C bond formation (reductive elimination) step, leading to the preferential formation of one atropisomer. nih.govacs.org Studies have shown that even subtle changes to the ligand structure can significantly impact the enantiomeric excess (ee) of the product. acs.org

Chiral Auxiliaries: This strategy involves covalently attaching a chiral auxiliary to one of the coupling partners before the C-C bond formation. youtube.comyoutube.com The auxiliary directs the stereochemical outcome of the coupling reaction, leading to a diastereomeric mixture that can often be separated. rsc.org After the biaryl bond is formed, the auxiliary is cleaved and can ideally be recovered and reused. youtube.com This method effectively transfers the stereochemical information from the auxiliary to the newly formed chiral axis of the biphenyl product. rsc.org

Enzyme-Catalyzed Desymmetrization: Biocatalytic methods offer a highly selective approach. For instance, a symmetric, prochiral biphenyl diol can be selectively acylated or hydrolyzed by an enzyme, such as a lipase, to produce an enantioenriched mono-ester. elsevierpure.com This desymmetrization process breaks the symmetry of the starting material, yielding a chiral product with high optical purity.

The following table summarizes research findings on the use of chiral phosphine ligands in asymmetric Suzuki-Miyaura couplings to produce axially chiral biaryls, illustrating the effectiveness of this approach.

Table 1: Examples of Chiral Ligands in Asymmetric Suzuki-Miyaura Coupling for Biaryl Synthesis

| Ligand | Aryl Halide Substrate | Arylboronic Acid Substrate | Product ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| KenPhos | o-Iodobenzamide | 2-Methyl-1-naphthylboronic acid | 94% | 85% | nih.gov |

| KenPhos | o-Bromobenzamide | 2-Ethoxy-1-naphthylboronic acid | 91% | 88% | nih.gov |

| Chiral-bridged biphenyl monophosphine (L7) | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | 88% | 99% | beilstein-journals.org |

| (R)-sSPhos | 2,6-Dibromophenol | 2-Isopropoxyphenylboronic acid | 92% | Low | acs.org |

| Binaphthyl-based phosphine (2c) | 2-Nitrobromobenzene | 2-Phenyl-1-naphthylboronic acid | 84% | >95% | acs.org |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 3-Bromo-2'-methoxy-5'-methylbiphenyl

The synthesis of biphenyls, traditionally reliant on stoichiometric coupling reagents and volatile organic solvents, is increasingly being redesigned to align with the principles of green chemistry. researchgate.net For the synthesis of 3-Bromo-2'-methoxy-5'-methylbiphenyl, likely via a Suzuki-Miyaura coupling, several sustainable modifications can be implemented to reduce environmental impact, improve safety, and increase efficiency. acs.orgnumberanalytics.com

Catalyst Sustainability: The palladium catalysts frequently used in Suzuki couplings are expensive and pose toxicity concerns. numberanalytics.compreprints.org Green approaches focus on:

Catalyst Efficiency and Alternative Metals: Developing catalytic systems with extremely low loadings (in parts per million, ppm) significantly reduces cost and metal waste. acs.org Furthermore, replacing palladium with more earth-abundant and less toxic metals like nickel or iron is a key area of research. wikipedia.orgnih.gov

Alternative Reaction Media: The choice of solvent is a critical factor in the environmental footprint of a chemical process.

Water as a Solvent: Performing Suzuki couplings in water is a highly attractive green alternative. researchgate.netacs.org Often, the use of surfactants is required to create micelles that can solubilize the organic reactants, creating a "nanoreactor" environment that facilitates the reaction. acs.org

Bio-based and Benign Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol, are increasingly used as replacements for petroleum-derived solvents like toluene and dioxane. tandfonline.comacs.orgcore.ac.uk

Solvent-Free Conditions: Mechanochemistry, using techniques like ball milling, can enable reactions to proceed in the absence of any solvent. mdpi.comfao.org This approach dramatically reduces waste and can lead to faster reaction times and different product selectivities.

The following table details various recyclable catalyst systems used in Suzuki coupling reactions, highlighting their performance over multiple cycles.

Table 2: Performance of Recyclable Catalysts in Suzuki Coupling Reactions

| Catalyst System | Solvent | Temperature | Recycle Runs | Final Yield | Reference |

|---|---|---|---|---|---|

| HT@NC/Pd | Water | Ambient | 10 | >99% | mdpi.com |

| Pd EnCat™ 30 | Toluene/Water | 100 °C | 10 | 62% | preprints.org |

| Pd(II) on Fe₃O₄ Nanoparticle | Water | 80 °C | 5 | 90% | mdpi.com |

| Homogeneous Pd-118 | 2-MeTHF/Water | 80 °C | 3 | 97% | tandfonline.com |

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Methoxy 5 Methylbiphenyl

Elucidation of Reaction Pathways for Bromine Functionalization and Substitution

The bromine atom on the biphenyl (B1667301) scaffold of 3-Bromo-2'-methoxy-5'-methylbiphenyl serves as a versatile handle for a variety of functionalization and substitution reactions. The primary pathways for these transformations are dominated by transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The reaction of 3-Bromo-2'-methoxy-5'-methylbiphenyl with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base, would follow a well-established catalytic cycle. nih.gov This cycle typically involves three key steps:

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. nih.gov

Heck Coupling: In a Heck reaction, 3-Bromo-2'-methoxy-5'-methylbiphenyl would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The mechanistic pathway involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. wikipedia.orgnumberanalytics.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling 3-Bromo-2'-methoxy-5'-methylbiphenyl with an amine. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

The following table summarizes the general conditions for these reactions, drawing analogies from similar bromo-aromatic substrates.

| Reaction | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, Water | Substituted Biphenyl |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Aryl-substituted Alkene |

| Buchwald-Hartwig | Pd₂(dba)₃/Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Arylamine |

This table presents generalized conditions and specific outcomes would depend on the exact reactants and desired product.

Reaction Kinetics and Thermodynamic Profiles of Derivatization Reactions

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the Pd(0) center is the rate-determining step. nih.gov The rate of this step is sensitive to the electronic properties of the aryl bromide. Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition, while electron-donating groups slow it down.

The reaction can be under either kinetic or thermodynamic control. wikipedia.org For instance, in reactions with multiple possible products, the product that forms fastest (the kinetic product) may not be the most stable (the thermodynamic product). The reaction conditions, particularly temperature and reaction time, can be adjusted to favor one over the other. mdpi.com For most cross-coupling reactions, which are often irreversible, the product distribution is under kinetic control.

A hypothetical reaction coordinate diagram for a Suzuki-Miyaura coupling is presented below, illustrating the relative energy levels of the intermediates and transition states.

A generalized energy profile for a Suzuki-Miyaura cross-coupling reaction. The exact energies of the intermediates and transition states for 3-Bromo-2'-methoxy-5'-methylbiphenyl would be influenced by its specific substituents.

Role of Substituents (Methoxy, Methyl) in Modulating Reactivity and Selectivity

The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the biphenyl scaffold play a significant role in modulating the reactivity and selectivity of 3-Bromo-2'-methoxy-5'-methylbiphenyl.

Electronic Effects:

The methoxy group at the 2'-position is generally considered an electron-donating group due to resonance, which can increase the electron density on the phenyl ring it is attached to. wikipedia.org However, its effect on the reactivity of the C-Br bond on the other ring is primarily inductive and through-space. The ortho-methoxy group can also have a significant steric influence. rsc.org

The methyl group at the 5'-position is a weak electron-donating group through hyperconjugation. Its electronic influence on the remote C-Br bond is minimal.

Steric Effects:

The methyl group at the 5'-position is relatively remote from the reactive C-Br bond and is unlikely to have a major steric impact on its functionalization.

The interplay of these electronic and steric effects can be subtle. For example, while the electron-donating nature of the substituents might slightly decrease the rate of oxidative addition, the steric bulk could influence ligand association and the stability of intermediates.

The following table summarizes the expected effects of the substituents on the reactivity of the C-Br bond.

| Substituent | Position | Electronic Effect on its Ring | Expected Influence on C-Br Reactivity |

| Methoxy (-OCH₃) | 2' | Electron-donating (resonance), Electron-withdrawing (inductive) | Primarily steric hindrance, minor electronic effect |

| Methyl (-CH₃) | 5' | Electron-donating (hyperconjugation) | Minimal electronic and steric effect |

Transition State Analysis and Reaction Intermediate Characterization in Transformations

The detailed analysis of transition states and the characterization of reaction intermediates are often accomplished through a combination of experimental techniques (such as in-situ spectroscopy) and computational methods like Density Functional Theory (DFT). nih.gov

For a Suzuki-Miyaura reaction involving 3-Bromo-2'-methoxy-5'-methylbiphenyl, DFT studies on analogous systems suggest that the transition state for the oxidative addition involves the palladium center approaching the C-Br bond. The geometry of this transition state, and thus its energy, would be influenced by the steric bulk of the ortho-methoxy group and the phosphine (B1218219) ligands on the palladium. nih.gov

Similarly, the transmetalation step involves the formation of a palladium-boronate complex. The stability and reactivity of this intermediate are crucial for the efficiency of the coupling. The base plays a critical role in forming the reactive boronate species. illinois.edu

The reductive elimination transition state involves the two organic groups coming into close proximity to form the new C-C bond. The steric hindrance from the ortho-methoxy group could raise the energy of this transition state, potentially slowing down this step relative to systems without such a substituent.

While direct experimental characterization of these transient species for 3-Bromo-2'-methoxy-5'-methylbiphenyl is lacking, computational modeling provides a powerful tool to predict their structures and energies, offering valuable insights into the reaction mechanism.

Computational and Theoretical Chemistry Studies on 3 Bromo 2 Methoxy 5 Methylbiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods, ranging from semi-empirical to high-level ab initio calculations, can provide a wealth of information about the electronic structure of 3-Bromo-2'-methoxy-5'-methylbiphenyl, which in turn dictates its reactivity.

One of the key applications of quantum chemical calculations is the determination of the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the presence of an electron-donating methoxy (B1213986) group and a weakly deactivating bromo group will significantly influence the energies and spatial distribution of these frontier orbitals.

Furthermore, quantum chemical calculations can be used to compute various electronic descriptors that quantify reactivity. These include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the oxygen atom of the methoxy group and the bromine atom are expected to be regions of high electron density, while the aromatic protons will be in regions of lower electron density.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution. This information is invaluable for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering a more intuitive picture of reactivity than simple atomic charges. For chlorinated biphenyls, a good correlation has been found between MEPs and their substitution patterns. nih.gov

Table 1: Illustrative Calculated Electronic Properties for 3-Bromo-2'-methoxy-5'-methylbiphenyl

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Specific values for 3-Bromo-2'-methoxy-5'-methylbiphenyl would require dedicated calculations.

Density Functional Theory (DFT) Applications for Conformational Analysis and Stability

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT is particularly well-suited for studying the conformational preferences and relative stabilities of flexible molecules like 3-Bromo-2'-methoxy-5'-methylbiphenyl.

The central C-C bond connecting the two phenyl rings allows for rotation, leading to different conformations characterized by the dihedral (torsional) angle. The substituents on the phenyl rings introduce steric and electronic effects that influence the preferred torsional angle and the energy barrier to rotation. For unsubstituted biphenyl (B1667301), the equilibrium torsional angle is approximately 44.4°. wikipedia.org

DFT calculations can be used to perform a potential energy surface (PES) scan by systematically varying the torsional angle and calculating the energy at each step. This allows for the identification of the global minimum energy conformation (the most stable structure) and any local minima, as well as the transition states for rotation between them. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the steric hindrance between the bromo and methoxy groups in the ortho positions will significantly impact the rotational barrier.

Key insights from DFT-based conformational analysis include:

Equilibrium Geometries: DFT can accurately predict bond lengths, bond angles, and the crucial dihedral angle of the most stable conformer.

Rotational Barriers: The energy difference between the minimum energy conformation and the transition state for rotation (typically the planar or perpendicular conformation) can be calculated. These barriers are crucial for understanding the molecule's dynamic behavior and the possibility of atropisomerism (the existence of stable rotational isomers). Studies on substituted biphenyls have shown that DFT methods, particularly those including dispersion corrections, can accurately predict these barriers. rsc.org

Relative Stabilities of Isomers: If different conformers or constitutional isomers exist, DFT can be used to calculate their relative energies, providing an indication of their relative populations at a given temperature.

Table 2: Illustrative DFT-Calculated Conformational Data for Biphenyl Derivatives

| Derivative | Method/Basis Set | Calculated Torsional Angle (°) | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | B3LYP/6-31G(d) | 42.1 | 1.8 |

| 2-Methylbiphenyl | B3LYP/6-31G(d) | 58.5 | 6.5 |

| 2,2'-Dimethylbiphenyl | B3LYP/6-31G(d) | 70.2 | 18.2 |

Note: This table presents illustrative data for related compounds to demonstrate the type of information obtained from DFT calculations. The values for 3-Bromo-2'-methoxy-5'-methylbiphenyl would depend on the specific interactions between its substituents.

Molecular Dynamics Simulations for Intramolecular Interactions and Rotational Barriers

While quantum chemical methods provide a static picture of molecular structure and energetics, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the motion of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational landscape and understanding the influence of the environment (e.g., solvent) on molecular behavior.

In an MD simulation of 3-Bromo-2'-methoxy-5'-methylbiphenyl, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation solves Newton's equations of motion for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations can provide valuable insights into:

Conformational Sampling: By simulating the molecule for a sufficient length of time, MD can explore a wide range of accessible conformations, providing a more complete picture of the conformational space than a simple PES scan.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and rotational dynamics of 3-Bromo-2'-methoxy-5'-methylbiphenyl. Studies on biphenyl derivatives have shown that the solvent can influence the dihedral angle. researchgate.net

Rotational Dynamics: The trajectory from an MD simulation can be analyzed to study the time-dependent changes in the torsional angle, providing information about the frequencies and pathways of internal rotation.

Intramolecular Hydrogen Bonding: Although not the primary interaction in this molecule, weak C-H···O or C-H···Br interactions might exist and influence the conformational preferences. MD simulations can help to identify and quantify the persistence of such interactions.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating the interaction of a molecule with electromagnetic radiation, it is possible to calculate spectroscopic properties that can be compared with experimental data, aiding in structure elucidation and characterization.

For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the following spectroscopic signatures can be predicted:

Vibrational Spectra (Infrared and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of vibration. The calculated spectrum can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound. Each vibrational mode can be visualized to understand the specific atomic motions involved. For example, characteristic stretching frequencies for C-H, C=C, C-O, and C-Br bonds, as well as ring breathing modes, can be predicted. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. By comparing the calculated chemical shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The predicted spectrum can provide insights into the nature of the electronic transitions (e.g., π → π* transitions) within the molecule. The planarity of the biphenyl system, influenced by the substituents, can have a notable effect on the electronic properties and the resulting UV-Vis spectrum. rsc.org

Table 3: Illustrative Predicted Spectroscopic Data for a Substituted Biphenyl

| Technique | Parameter | Illustrative Predicted Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 6.8-7.5 ppm; Methyl protons: 2.3 ppm; Methoxy protons: 3.8 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 110-160 ppm; Methyl carbon: 21 ppm; Methoxy carbon: 55 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C-H stretch (aromatic): 3000-3100; C-O stretch: 1200-1250; C-Br stretch: 500-600 |

| UV-Vis Spectroscopy | λ_max | ~250-280 nm |

Note: These are representative values. The actual spectroscopic data for 3-Bromo-2'-methoxy-5'-methylbiphenyl would need to be determined experimentally and/or calculated specifically for its structure.

Theoretical Insights into Structure-Reactivity Relationships of 3-Bromo-2'-methoxy-5'-methylbiphenyl Analogues

The study of structure-activity and structure-property relationships (SAR/SPR) is a cornerstone of medicinal chemistry and materials science. Computational methods can provide a rational basis for understanding how modifications to the molecular structure of 3-Bromo-2'-methoxy-5'-methylbiphenyl analogues would affect their properties and reactivity.

By systematically varying the substituents on the biphenyl core and calculating the resulting changes in electronic and structural properties, it is possible to build predictive models. For example, one could investigate the effect of:

Varying the Halogen: Replacing the bromine atom with fluorine, chlorine, or iodine would alter the steric and electronic properties of the molecule. Theoretical calculations could predict how this would affect the rotational barrier, dipole moment, and reactivity.

Changing the Alkoxy Group: Modifying the methoxy group to an ethoxy or a larger alkoxy group would primarily impact the steric hindrance around the biphenyl linkage, leading to predictable changes in the preferred torsional angle and rotational barrier.

Altering the Substitution Pattern: Moving the substituents to different positions on the phenyl rings would drastically change the molecule's properties. Computational studies can explore a wide range of isomers and predict which ones are likely to have desired characteristics.

These theoretical studies can guide synthetic efforts by prioritizing the synthesis of analogues that are predicted to have enhanced activity or desired properties, thereby saving time and resources. The insights gained from such computational screening can accelerate the discovery of new molecules with tailored functions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Bromo 2 Methoxy 5 Methylbiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy stands as the cornerstone for elucidating the molecular structure of 3-Bromo-2'-methoxy-5'-methylbiphenyl in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for gaining insights into the molecule's conformation.

Two-dimensional NMR experiments are indispensable for establishing the covalent framework of the molecule by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 3-Bromo-2'-methoxy-5'-methylbiphenyl, COSY spectra would reveal the connectivity of the protons within each aromatic ring. For instance, in the brominated phenyl ring, correlations would be expected between the protons at positions 2, 4, and 6. Similarly, in the methoxy-methylphenyl ring, correlations would be observed between the protons at positions 3', 4', and 6'.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹JCH). youtube.comepfl.ch An HSQC or HMQC spectrum of 3-Bromo-2'-methoxy-5'-methylbiphenyl would allow for the unambiguous assignment of each protonated carbon by linking its signal to the already assigned proton signal. For example, the proton signal of the methyl group (-CH₃) would show a cross-peak to the corresponding methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comepfl.ch This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two phenyl rings. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, key HMBC correlations would be expected between the protons of one ring and the carbons of the other, across the biphenyl (B1667301) linkage. For example, the proton at C-2 could show a correlation to C-2', and vice-versa, confirming the biphenyl scaffold.

A closely related analog, 3'-Bromo-2-methoxybiphenyl, has been characterized by ¹H and ¹³C NMR, providing a basis for predicting the spectral features of the target compound. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-2'-methoxy-5'-methylbiphenyl

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Brominated Ring | |||

| C-1 | - | ~140-143 | HMBC from H-2, H-6 |

| C-2 | ~7.6-7.8 | ~125-127 | COSY with H-4, H-6; HSQC to C-2; HMBC to C-4, C-6, C-1' |

| C-3 | - | ~122-123 | HMBC from H-2, H-4 |

| C-4 | ~7.3-7.5 | ~130-131 | COSY with H-2, H-6; HSQC to C-4; HMBC to C-2, C-6 |

| C-5 | ~7.5-7.7 | ~130-132 | COSY with H-4, H-6; HSQC to C-5; HMBC to C-1, C-3 |

| C-6 | ~7.3-7.5 | ~129-130 | COSY with H-2, H-4; HSQC to C-6; HMBC to C-2, C-4, C-1' |

| Methoxy-methyl Ring | |||

| C-1' | - | ~132-134 | HMBC from H-2', H-6', H-2, H-6 |

| C-2' | - | ~156-158 | HMBC from H-3', OCH₃ |

| C-3' | ~7.0-7.2 | ~111-113 | COSY with H-4'; HSQC to C-3'; HMBC to C-1', C-5', OCH₃ |

| C-4' | ~7.2-7.4 | ~129-131 | COSY with H-3', H-6'; HSQC to C-4'; HMBC to C-2', C-6' |

| C-5' | - | ~129-130 | HMBC from H-4', H-6', CH₃ |

| C-6' | ~6.9-7.1 | ~120-122 | COSY with H-4'; HSQC to C-6'; HMBC to C-2', C-4', C-5' |

| OCH₃ | ~3.8 | ~55-56 | HSQC to OCH₃; HMBC to C-2' |

| CH₃ | ~2.3 | ~20-21 | HSQC to CH₃; HMBC to C-4', C-5', C-6' |

Substituted biphenyls are known to exhibit atropisomerism due to restricted rotation around the central C-C bond, which can lead to chiral, non-superimposable conformers. chemrxiv.org Advanced NMR techniques can probe the through-space proximity of atoms, providing insights into the preferred conformation of 3-Bromo-2'-methoxy-5'-methylbiphenyl.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments detect spatial proximities between protons, irrespective of through-bond coupling. columbia.edu The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, NOESY or ROESY experiments would be crucial for determining the dihedral angle between the two phenyl rings. For example, observing a NOE between a proton on the brominated ring (e.g., H-2) and a proton on the methoxy-methyl ring (e.g., H-6') or the methoxy (B1213986) group protons would indicate a twisted conformation where these groups are in close spatial proximity. The choice between NOESY and ROESY depends on the molecule's size and tumbling rate in solution, with ROESY often being preferred for medium-sized molecules where the NOE might be close to zero. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

Precise Molecular Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the molecular formula is C₁₄H₁₃BrO. The expected monoisotopic mass would be approximately 276.01498 Da for the ⁷⁹Br isotope and 278.01293 Da for the ⁸¹Br isotope, with a characteristic isotopic pattern due to the near-equal natural abundance of the two bromine isotopes. nih.govnih.gov

Fragmentation Pathway Analysis: Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are used to generate ions and induce fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, common fragmentation pathways would likely involve:

Loss of the methyl group from the methoxy moiety (- •CH₃).

Loss of a bromine radical (- •Br).

Cleavage of the ether bond, potentially with rearrangement.

Formation of a stable dibenzofuran-type ion through the loss of substituents, a common pathway for ortho-substituted biphenyls. nih.gov

Cleavage of the biphenyl bond, leading to fragment ions corresponding to the individual substituted phenyl rings.

The study of fragmentation patterns in related methoxyhalobiphenyls and other halogenated biphenyls provides a solid foundation for interpreting the mass spectrum of the target compound. nih.govresearchgate.net

Interactive Data Table: Predicted HRMS Fragmentation of 3-Bromo-2'-methoxy-5'-methylbiphenyl (C₁₄H₁₃BrO)

| Fragment Ion | Proposed Structure/Loss | Predicted m/z (⁷⁹Br) |

| [M]⁺• | Molecular Ion | 276.0150 |

| [M - CH₃]⁺ | Loss of a methyl radical | 261.0 |

| [M - OCH₃]⁺ | Loss of a methoxy radical | 245.0 |

| [M - Br]⁺ | Loss of a bromine radical | 197.1 |

| [M - HBr]⁺• | Loss of hydrogen bromide | 196.1 |

| [C₁₃H₁₀O]⁺• | Loss of HBr and CH₃ | 182.1 |

| [C₇H₇]⁺ | Toluene-like fragment | 91.05 |

| [C₆H₄Br]⁺ | Bromophenyl fragment | 155.9 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Functional Group Identification: The IR and Raman spectra of 3-Bromo-2'-methoxy-5'-methylbiphenyl would exhibit characteristic bands for its functional groups. The number of vibrational modes can be calculated (for a non-linear molecule, it is 3N-6, where N is the number of atoms), and many of these are characteristic of specific bond stretches and bends. uni-muenchen.de

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would appear around 2960-2850 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is expected to produce a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch would appear around 1075-1020 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Out-of-plane bending: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Vibrational Mode Analysis: A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a more complete picture of the molecule's vibrational behavior. researchgate.net Low-frequency vibrations, particularly the torsional mode between the two phenyl rings, are of special interest as they relate to the molecule's conformation. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Bromo-2'-methoxy-5'-methylbiphenyl

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | Aromatic | 3100 - 3000 | IR, Raman |

| C-H Stretch | Methyl (aliphatic) | 2960 - 2850 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman |

| C-O-C Stretch (asymmetric) | Aryl-alkyl ether | 1275 - 1200 | IR (strong) |

| C-O-C Stretch (symmetric) | Aryl-alkyl ether | 1075 - 1020 | IR |

| C-H Out-of-plane Bend | Aromatic | 900 - 675 | IR (strong) |

| C-Br Stretch | Bromo-aromatic | 600 - 500 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles.

Solid-State Molecular Architecture: An X-ray crystal structure of 3-Bromo-2'-methoxy-5'-methylbiphenyl would definitively determine the dihedral angle between the two phenyl rings in the crystalline form. In many substituted biphenyls, this angle is non-zero due to steric hindrance between the ortho substituents. researchgate.netnih.gov The presence of the methoxy group at the 2'-position would likely lead to a significantly twisted conformation.

Intermolecular Interactions: The crystal packing is dictated by a variety of intermolecular forces. libretexts.org In the case of 3-Bromo-2'-methoxy-5'-methylbiphenyl, several types of interactions would be anticipated to influence the crystal lattice:

Dipole-dipole interactions: The polar C-Br and C-O bonds introduce dipoles that can lead to attractive interactions. libretexts.org

C-H···π interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an adjacent aromatic ring. analis.com.my

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (like the oxygen of a methoxy group) on a neighboring molecule. acs.org

π-π stacking: The aromatic rings of adjacent molecules may stack, often in an offset fashion, to maximize attractive interactions. analis.com.my

Analysis of crystal structures of related methoxy- and bromo-substituted biphenyls provides valuable precedents for predicting the solid-state structure of the title compound. nih.govnajah.edu

Derivatization and Functionalization Strategies of 3 Bromo 2 Methoxy 5 Methylbiphenyl

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in 3-Bromo-2'-methoxy-5'-methylbiphenyl is a prime site for modification via palladium-catalyzed cross-coupling reactions. This class of reactions provides a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Introduction of Aryl and Alkyl Moieties via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound. For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the bromine atom serves as an excellent handle for this transformation, allowing for the introduction of a wide array of new aryl or alkyl groups.

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reactivity of the aryl halide in this process generally follows the order I > OTf > Br > Cl.

Below is a representative table of potential Suzuki-Miyaura coupling reactions with 3-Bromo-2'-methoxy-5'-methylbiphenyl.

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Product (3-R-2'-methoxy-5'-methylbiphenyl) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2'-Methoxy-5'-methyl-[1,1':3',1'']-terphenyl |

| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2'-Methoxy-5',4''-dimethyl-[1,1':3',1'']-terphenyl |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 2'-Methoxy-5'-methyl-3-vinylbiphenyl |

| Methylboronic acid | Pd(amphos)Cl₂ | Cs₂CO₃ | 2'-Methoxy-3,5'-dimethylbiphenyl |

This table is illustrative and specific conditions may vary.

Sonogashira Coupling for Alkyne Introduction and Further Derivatization

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction provides a direct route to introduce alkynyl moieties onto the biphenyl (B1667301) scaffold of 3-Bromo-2'-methoxy-5'-methylbiphenyl. These resulting alkynes are exceptionally versatile intermediates, suitable for further transformations such as cycloadditions, hydrogenations, or subsequent coupling reactions.

The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which also serves as the solvent. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.

The table below illustrates potential Sonogashira couplings.

| Terminal Alkyne (R-C≡CH) | Palladium Catalyst | Copper Co-catalyst | Base | Product (3-(Alkynyl)-2'-methoxy-5'-methylbiphenyl) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 2'-Methoxy-5'-methyl-3-(phenylethynyl)biphenyl |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 3-((Trimethylsilyl)ethynyl)-2'-methoxy-5'-methylbiphenyl |

| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | 3-(2'-Methoxy-5'-methylbiphenyl-3-yl)prop-2-yn-1-ol |

| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 3-(Hept-1-yn-1-yl)-2'-methoxy-5'-methylbiphenyl |

This table is illustrative and specific conditions may vary.

Heck Reaction for Olefinic Functionalization and Polymerization Precursors

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govThis reaction allows for the direct introduction of vinyl groups onto the biphenyl core at the bromine position. The resulting olefinic products can serve as monomers for polymerization or as intermediates for further synthetic manipulations, such as hydrogenation, epoxidation, or dihydroxylation.

The reaction mechanism follows a Pd(0)/Pd(II) catalytic cycle, and its success often depends on the choice of catalyst, ligand, base, and solvent. researchgate.netA key advantage of the Heck reaction is its excellent trans selectivity in many cases. researchgate.net The following table provides examples of Heck reactions involving 3-Bromo-2'-methoxy-5'-methylbiphenyl.

| Alkene (CH₂=CHR) | Catalyst/Ligand | Base | Product (3-(Alkenyl)-2'-methoxy-5'-methylbiphenyl) |

| Styrene | Pd(OAc)₂ | K₂CO₃ | (E)-2'-Methoxy-5'-methyl-3-styrylbiphenyl |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | (E)-Butyl 3-(2'-methoxy-5'-methylbiphenyl-3-yl)acrylate |

| Ethylene | PdCl₂ | NaOAc | 2'-Methoxy-5'-methyl-3-vinylbiphenyl |

This table is illustrative and specific conditions may vary.

Transformations of the Methoxy (B1213986) Group to Hydroxyl or Other Ethers and Their Synthetic Implications

The 2'-methoxy group is another key functional handle on the molecule. Its cleavage to the corresponding hydroxyl group (a phenol) can unmask a reactive site for further functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. chem-station.comOne of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). nih.govchem-station.comThe reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govThis process is typically performed at low temperatures in an inert solvent like dichloromethane. chem-station.comOther reagents, such as strong Brønsted acids (e.g., 47% HBr) or alkyl thiols under basic conditions, can also be employed. chem-station.com Once the hydroxyl group is exposed, it can be converted into other ether derivatives through Williamson ether synthesis or other etherification protocols. This allows for the introduction of various alkyl or aryl chains, potentially modulating the molecule's physical or biological properties. For instance, reacting the resulting phenol (B47542) with an alkyl halide in the presence of a base (e.g., K₂CO₃) would yield a new ether. This strategy is synthetically valuable for creating libraries of analogues with diverse ether functionalities.

| Transformation | Reagent(s) | Product | Synthetic Implication |

| O-Demethylation | BBr₃, then H₂O | 3'-Bromo-5'-methyl-[1,1'-biphenyl]-2'-ol | Exposes a phenolic hydroxyl for further functionalization. |

| Etherification | 1. BBr₃; 2. Ethyl iodide, K₂CO₃ | 3'-Bromo-2'-ethoxy-5'-methyl-1,1'-biphenyl | Introduction of different alkyl chains. |

| Conversion to Triflates | 1. BBr₃; 2. Tf₂O, Pyridine | 3'-Bromo-5'-methyl-[1,1'-biphenyl]-2'-yl trifluoromethanesulfonate | Creates a new site for cross-coupling reactions. |

This table is illustrative and specific conditions may vary.

Oxidation and Reduction Reactions at the Methyl Position for Alkyl Chain Modifications

The 5'-methyl group, being at a benzylic position, is susceptible to oxidation and radical substitution reactions, providing a pathway for modifying the alkyl side chain.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comlibretexts.orgThis transformation requires the presence of at least one benzylic hydrogen. libretexts.orgThe resulting 3'-Bromo-2'-methoxy-[1,1'-biphenyl]-5'-carboxylic acid is a versatile intermediate. The carboxylic acid can be converted into esters, amides, or acid chlorides, or it can be used in reactions like the Curtius or Schmidt rearrangements to introduce an amino group.

Radical Halogenation: The benzylic hydrogens of the methyl group can be selectively replaced by a halogen, typically bromine, through a free-radical chain reaction. masterorganicchemistry.comN-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or light, is the reagent of choice for this transformation, known as the Wohl-Ziegler reaction. masterorganicchemistry.comvedantu.comThis yields 3'-Bromo-5'-(bromomethyl)-2'-methoxy-1,1'-biphenyl. The resulting benzylic bromide is highly reactive and can be used in various nucleophilic substitution reactions to introduce groups like -OH (via hydrolysis), -CN, -OR, or -NR₂. It can also be converted into a phosphonium salt for use in Wittig reactions.

| Transformation | Reagent(s) | Intermediate/Product | Synthetic Implication |

| Oxidation | KMnO₄, heat | 3'-Bromo-2'-methoxy-[1,1'-biphenyl]-5'-carboxylic acid | Introduction of a carboxylic acid for further derivatization. |

| Benzylic Bromination | NBS, AIBN or light | 3'-Bromo-5'-(bromomethyl)-2'-methoxy-1,1'-biphenyl | Creates a reactive site for nucleophilic substitution. |

| Subsequent Hydrolysis | H₂O, base | (3'-Bromo-2'-methoxy-[1,1'-biphenyl]-5'-yl)methanol | Conversion to a benzylic alcohol. |

| Subsequent Cyanation | NaCN | 2-(3'-Bromo-2'-methoxy-[1,1'-biphenyl]-5'-yl)acetonitrile | Chain extension by one carbon. |

This table is illustrative and specific conditions may vary.

Regioselective Functionalization of the Biphenyl Core Through C-H Activation Strategies

Direct C-H activation has emerged as a powerful strategy for the functionalization of arenes, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. snnu.edu.cnIn the context of 3-Bromo-2'-methoxy-5'-methylbiphenyl, C-H activation can enable the regioselective introduction of new functional groups at positions that are otherwise difficult to access.

The regioselectivity of these reactions is typically controlled by directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, most commonly at the ortho position. acs.orgnih.gov For 3-Bromo-2'-methoxy-5'-methylbiphenyl, the existing substituents can influence the site of C-H activation:

Methoxy Group as a Directing Group: The oxygen atom of the 2'-methoxy group could potentially direct a transition metal catalyst to functionalize the C-3' position. However, this position is already brominated. The other ortho position, C-1', is part of the biphenyl linkage.

Intrinsic Electronic Effects: The electronic nature of the substituents will also influence the reactivity of the C-H bonds. The methoxy and methyl groups are electron-donating, activating their respective rings towards electrophilic-type C-H activation processes. Conversely, the bromine atom is deactivating.

Remote C-H Activation: Recent advances have enabled the functionalization of more remote meta and para positions. acs.orgnih.govBy employing specifically designed templates or leveraging subtle electronic and steric effects, it may be possible to functionalize positions like C-4', C-6', or positions on the bromo-substituted ring. For example, a nitrile-directed approach has been shown to achieve meta-C-H olefination and iodination of biaryl compounds. nih.gov Potential C-H functionalization reactions could include arylation, olefination, acylation, or alkoxylation, depending on the catalytic system and coupling partner employed. acs.orgmdpi.comThe development of a specific C-H activation protocol for this substrate would require experimental screening of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity.

Theoretical Applications and Potential As a Precursor in Advanced Chemical Synthesis

Utilization as a Building Block in the Synthesis of Complex Polyaromatic Systems

The synthesis of complex polyaromatic hydrocarbons (PAHs) and their derivatives is a significant area of research, driven by their applications in materials science and electronics. nih.govyoutube.com The bromine atom on the 3-Bromo-2'-methoxy-5'-methylbiphenyl molecule serves as a handle for extending the aromatic system through various cross-coupling reactions.

Notably, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out as a powerful tool for C-C bond formation. gre.ac.uklibretexts.org In a hypothetical scenario, 3-Bromo-2'-methoxy-5'-methylbiphenyl could react with a variety of arylboronic acids or esters to generate more complex, multi-ring aromatic structures. For instance, coupling with pyreneboronic acid could lead to the formation of a pyrene-substituted biphenyl (B1667301) system, a motif of interest in organic electronics.

Another classic method for aryl-aryl bond formation is the Ullmann coupling, which typically involves copper-mediated coupling of aryl halides. organic-chemistry.org While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable strategy for the synthesis of certain polyaromatic systems. nih.gov

The table below outlines a hypothetical set of reactants that could be coupled with 3-Bromo-2'-methoxy-5'-methylbiphenyl to generate complex polyaromatic systems.

| Reactant for Coupling | Potential Coupling Method | Expected Polyaromatic Product |

| Naphthalene-2-boronic acid | Suzuki-Miyaura Coupling | 3-(Naphthalen-2-yl)-2'-methoxy-5'-methylbiphenyl |

| Anthracene-9-boronic acid | Suzuki-Miyaura Coupling | 3-(Anthracen-9-yl)-2'-methoxy-5'-methylbiphenyl |

| Phenanthrene-9-boronic acid | Suzuki-Miyaura Coupling | 3-(Phenanthren-9-yl)-2'-methoxy-5'-methylbiphenyl |

| Phenylacetylene | Sonogashira Coupling | 3-(Phenylethynyl)-2'-methoxy-5'-methylbiphenyl |

These theoretical transformations highlight the potential of 3-Bromo-2'-methoxy-5'-methylbiphenyl as a versatile precursor for the construction of diverse and complex polyaromatic frameworks. The methoxy (B1213986) and methyl substituents can further be used to fine-tune the electronic properties and solubility of the resulting materials.

Design of Novel Ligands for Catalysis Based on the Biphenyl Scaffold

Biphenyl-based phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in cross-coupling reactions, due to their steric bulk and electron-donating properties which stabilize catalytic intermediates. nih.gov The structure of 3-Bromo-2'-methoxy-5'-methylbiphenyl provides a foundation for the theoretical design of novel ligands.

Through a series of synthetic steps, the bromine atom could be replaced with a phosphine group, such as diphenylphosphine (B32561) (-PPh2), via a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine. This would yield a new phosphine ligand. The 2'-methoxy and 5'-methyl groups would likely influence the steric and electronic environment of the resulting metal-ligand complex, potentially leading to unique catalytic activity or selectivity.

A hypothetical synthetic route to a novel phosphine ligand is outlined below:

Lithiation: Reaction of 3-Bromo-2'-methoxy-5'-methylbiphenyl with an organolithium reagent (e.g., n-butyllithium) to generate the corresponding aryllithium species.

Phosphination: Quenching the aryllithium with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphine moiety.

The resulting ligand, (2'-methoxy-5'-methyl-[1,1'-biphenyl]-3-yl)diphenylphosphine, could then be evaluated for its performance in various catalytic reactions.

| Property | Predicted Influence of Substituents |

| Steric Hindrance | The 2'-methoxy group could create a specific steric pocket around the metal center, potentially influencing enantioselectivity in asymmetric catalysis. |

| Electronic Properties | The electron-donating nature of the methoxy and methyl groups could enhance the electron density on the phosphine, impacting the oxidative addition step in a catalytic cycle. |

| Chelation Potential | The oxygen atom of the methoxy group might participate in secondary coordination to the metal center, influencing the stability and reactivity of the catalyst. |

Precursor for Advanced Organic Materials (Theoretical Design and Polymerization Concepts)

Substituted biphenyls are key components in the development of advanced organic materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with tailored properties. rsc.orgarabjchem.org The functional groups on 3-Bromo-2'-methoxy-5'-methylbiphenyl allow for its theoretical incorporation into polymeric structures.

One conceptual approach involves transforming the bromo-functionalized biphenyl into a polymerizable monomer. For example, the bromine atom could be converted to a vinyl group via a Stille or Suzuki coupling with a vinyl-organometallic reagent. The resulting vinyl-substituted biphenyl could then undergo polymerization to form a polystyrene-type polymer with pendant methoxy- and methyl-substituted biphenyl units.

Alternatively, the bromine atom could be used in polycondensation reactions. For instance, a double Suzuki-Miyaura coupling with a diboronic acid ester could lead to the formation of a conjugated polymer. The properties of such a polymer would be influenced by the nature of the comonomer and the substitution pattern of the biphenyl unit.

| Polymerization Concept | Monomer Derived from Target Compound | Potential Polymer Properties |

| Chain-growth Polymerization | 3-Vinyl-2'-methoxy-5'-methylbiphenyl | Thermoplastic with high refractive index, potential for optical applications. |

| Step-growth Polycondensation | 3-Bromo-2'-methoxy-5'-methylbiphenyl (with a diboronic acid) | Conjugated polymer with potential for electroluminescence in OLEDs. |

Role in Probing Fundamental Organic Reaction Mechanisms and Stereochemical Control

The specific substitution pattern of 3-Bromo-2'-methoxy-5'-methylbiphenyl makes it an interesting candidate for studying fundamental aspects of organic reactions, particularly cross-coupling mechanisms and atropisomerism.

Probing Reaction Mechanisms: The steric and electronic effects of the 2'-methoxy and 5'-methyl groups could be used to probe the mechanism of cross-coupling reactions. acs.org For example, by comparing the reaction rates and product distributions of Suzuki-Miyaura couplings using this substrate versus less substituted biphenyl bromides, one could gain insights into the influence of ortho'-substituents on the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Stereochemical Control and Atropisomerism: Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, a phenomenon commonly observed in ortho-substituted biphenyls. pharmaguideline.comnumberanalytics.comnumberanalytics.com While 3-Bromo-2'-methoxy-5'-methylbiphenyl itself is not chiral, further substitution at the ortho positions could lead to the formation of stable atropisomers.

For instance, if the bromine at the 3-position were to be replaced by a bulkier group, and a substituent were introduced at the 2-position, the rotational barrier around the biphenyl C-C bond could become significant enough to allow for the isolation of enantiomers. The 2'-methoxy group would play a crucial role in restricting this rotation. Studying the kinetics of the racemization of such a derived atropisomer could provide valuable data on the energetic barriers to rotation in substituted biphenyl systems. ee-net.ne.jp

| Mechanistic Study | Hypothetical Experiment | Expected Outcome/Insight |

| Suzuki Coupling Kinetics | Compare the rate of coupling of the target compound with that of 3-bromobiphenyl (B57067) under identical conditions. | Elucidate the electronic and steric effects of the methoxy and methyl groups on the reaction rate. |

| Atropisomerism | Synthesize a derivative with a bulky group at the 2-position and study its rotational barrier via dynamic NMR spectroscopy. | Quantify the energetic contribution of the 2'-methoxy group to the stability of the atropisomers. |

Future Research Directions and Emerging Challenges in 3 Bromo 2 Methoxy 5 Methylbiphenyl Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of substituted biphenyls is a mature field, yet the demand for greener, more efficient, and highly selective methods continues to drive innovation. rsc.orgresearchgate.net Traditional methods like the Ullmann reaction, while historically significant, often require harsh conditions. rsc.org Modern cross-coupling reactions are the mainstay for biphenyl (B1667301) synthesis, but future research for 3-Bromo-2'-methoxy-5'-methylbiphenyl will likely focus on overcoming existing limitations. nih.govresearchgate.net

Key areas for development include:

Advanced Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful tool for forming the biphenyl bond, often utilizing a palladium catalyst. researchgate.netacs.org Future work should aim to develop catalyst systems that are highly active at low loadings, operate at room temperature, and function in environmentally benign solvents like water. researchgate.net A significant challenge in cross-coupling reactions is the formation of homocoupled side products. acs.orgacs.org Research into ligands and reaction conditions that suppress these unwanted pathways is crucial for improving the selectivity and yield of 3-Bromo-2'-methoxy-5'-methylbiphenyl synthesis.

Sustainable Catalyst Systems: While palladium is highly effective, its cost and toxicity are drawbacks. A major challenge is to develop catalysts based on more abundant and less toxic first-row transition metals, such as iron or nickel. rsc.orgacs.org Iron-catalyzed cross-coupling reactions, for instance, are a promising sustainable alternative, though controlling the catalyst's speciation to maximize yield and minimize side reactions remains an active area of research. acs.org

Direct Arylation via C-H Activation: A more atom-economical approach involves direct arylation, which couples two arenes through C-H bond activation, avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. nih.govresearchgate.net Developing a selective C-H activation strategy to construct the 3-Bromo-2'-methoxy-5'-methylbiphenyl core would represent a significant step forward in efficiency and sustainability. mdpi.com Mechanistic studies show that the C-H bond cleavage can be a kinetically significant step, and designing catalysts to facilitate this process is a key challenge. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Emerging Challenges & Research Focus | Relevant Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High functional group tolerance; Commercially available reagents. acs.org | Developing water-soluble/reusable catalysts; Minimizing homocoupling; Using lower catalyst loadings. | Can be performed in aqueous solvents at room temperature with highly active catalysts. researchgate.net Catalyst poisoning by iodide can be an issue. nih.gov |

| Iron-Catalyzed Coupling | Low cost; Sustainable metal source. acs.org | Controlling catalyst oxidation state; Understanding the origin of biaryl side products; Improving reaction yields. | Homocoupled biphenyl production can be significant; solvent choice is critical. acs.org |